molecular formula C14H17F3O2 B14838026 1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene

1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene

Cat. No.: B14838026
M. Wt: 274.28 g/mol
InChI Key: QEDRYOQHCSRSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H17F3O2 and a molecular weight of 274.28 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and trifluoromethyl groups attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene involves several steps, typically starting with the preparation of the benzene ring substituted with the desired functional groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for the efficient and scalable synthesis of the compound under controlled conditions.

Chemical Reactions Analysis

1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the benzene ring. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the benzene ring.

Scientific Research Applications

1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound can be used as a probe to study the interactions of various biomolecules.

    Medicine: The compound’s unique structure allows it to interact with specific molecular targets, making it a potential candidate for the development of new pharmaceuticals.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which 1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C14H17F3O2

Molecular Weight

274.28 g/mol

IUPAC Name

4-cyclopropyloxy-1-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)benzene

InChI

InChI=1S/C14H17F3O2/c1-13(2,3)19-12-7-6-10(18-9-4-5-9)8-11(12)14(15,16)17/h6-9H,4-5H2,1-3H3

InChI Key

QEDRYOQHCSRSIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.